![molecular formula C23H20O B13090754 1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)
1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by a phenyl group attached to a propanone backbone, with a vinyl-substituted biphenyl group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial production methods often utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods may involve the use of high-pressure and high-temperature conditions to accelerate the reaction rate and achieve higher efficiency.
Análisis De Reacciones Químicas
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one can be compared with other similar compounds such as phenylacetone and propiophenone. While all these compounds share a phenyl group attached to a carbonyl-containing backbone, their structural differences confer unique properties and reactivities.
Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone has a simpler structure with a phenyl group attached to a propanone backbone.
The presence of the vinyl-substituted biphenyl group in 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one imparts unique electronic and steric properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C23H20O |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-[2-(2-ethenylphenyl)phenyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H20O/c1-2-18-10-6-8-14-21(18)22-15-9-7-11-19(22)16-17-23(24)20-12-4-3-5-13-20/h2-15H,1,16-17H2 |
Clave InChI |
XKAUKFUHQUHNBP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1C2=CC=CC=C2CCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


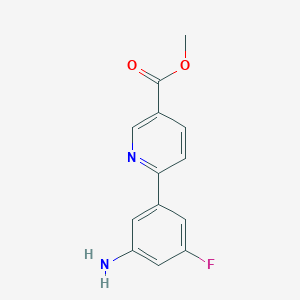

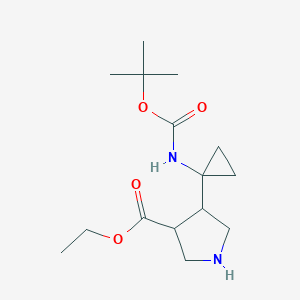
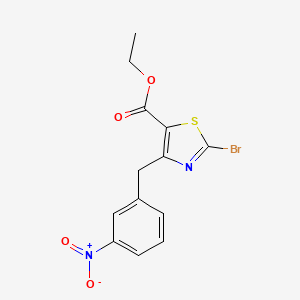
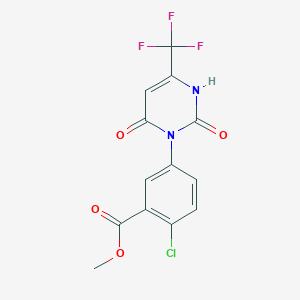
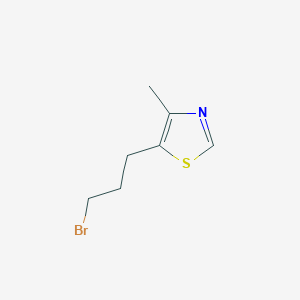
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
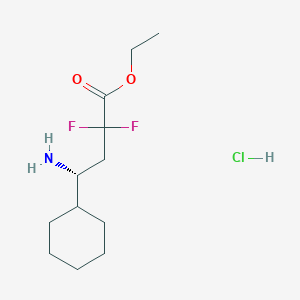
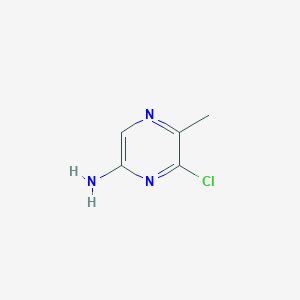


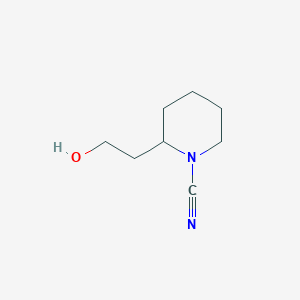

![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
